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Allyl 2-oxo-2-phenylacetate

Cat. No.: B14124408
M. Wt: 190.19 g/mol
InChI Key: PMQKSRSJAUZEAW-UHFFFAOYSA-N
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Description

Allyl 2-oxo-2-phenylacetate is a chemical compound belonging to the class of α-keto esters, characterized by a carbonyl group adjacent to its ester functionality. This structural motif is of significant interest in organic synthesis and medicinal chemistry research. α-Keto esters are versatile synthetic intermediates and are found as key structures in various biologically active molecules and natural products . The highly electrophilic carbonyl group adjacent to the ester makes α-keto esters, such as this compound, highly reactive species suitable for the synthesis of diverse heterocycles and complex molecular architectures . The allyl ester group in its structure offers an additional handle for synthetic manipulation, such as removal or functionalization under mild conditions using palladium-catalyzed reactions. Researchers can utilize this compound in metal-free aerobic oxidation studies, as related aryl α-keto esters have been successfully synthesized from α-halo esters using 4-dimethylaminopyridine (DMAP) as a catalyst under mild conditions . Furthermore, compounds of this class can serve as substrates in metal-catalyzed silylene transfer reactions for the stereoselective synthesis of disubstituted α-hydroxy acids, which are valuable precursors to γ-lactones and are common structural motifs in natural products . This product is intended for research purposes only and is not for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B14124408 Allyl 2-oxo-2-phenylacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

prop-2-enyl 2-oxo-2-phenylacetate

InChI

InChI=1S/C11H10O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

PMQKSRSJAUZEAW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

The Significance of α Ketoesters As Versatile Intermediates in Organic Synthesis

α-Ketoesters are a class of organic compounds characterized by a ketone functional group adjacent to an ester moiety. This unique arrangement of two electrophilic centers makes them highly reactive and versatile building blocks in a multitude of chemical transformations. Their importance in organic synthesis stems from their ability to participate in a wide array of reactions, leading to the formation of complex and biologically significant molecules.

The reactivity of α-ketoesters allows for their participation in various synthetic transformations, including:

Nucleophilic additions: The carbonyl group is susceptible to attack by a wide range of nucleophiles.

Reductions: The ketone can be selectively reduced to form α-hydroxy esters.

Cycloaddition reactions: They can act as dienophiles or dipolarophiles in the construction of cyclic systems.

Heterocycle synthesis: Their dual electrophilic nature is exploited in condensation reactions with binucleophiles to generate diverse heterocyclic scaffolds. google.com

These compounds are considered valuable precursors for the synthesis of functionalized heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and materials. google.comchim.itresearchgate.net The development of new and efficient methods for the synthesis of heterocycles from α-ketoesters remains an area of considerable interest. researchgate.net

Interactive Data Table: Common Transformations of α-Ketoesters

Reaction TypeDescriptionResulting Functional Group/Structure
Nucleophilic AdditionAttack of a nucleophile on the ketone carbonyl.α-Hydroxy ester derivative
ReductionSelective reduction of the ketone.α-Hydroxy ester
CycloadditionParticipation in [4+2] or [3+2] cycloadditions.Cyclic or heterocyclic rings
CondensationReaction with binucleophiles (e.g., 1,2-diamines).Five or six-membered heterocycles google.com

Strategic Position of Allyl 2 Oxo 2 Phenylacetate in Contemporary Synthetic Chemistry

Allyl 2-oxo-2-phenylacetate, also known as allyl benzoylformate, holds a strategic position in modern synthetic chemistry due to the presence of three key reactive sites: the α-keto group, the ester, and the terminal allyl group. This trifecta of functionality allows for a diverse range of chemical manipulations, making it a valuable and versatile synthetic intermediate.

The allyl group, in particular, opens up avenues for a variety of metal-catalyzed transformations, such as allylic alkylation, cross-coupling reactions, and metathesis. This expands the synthetic utility of the molecule beyond the typical reactions of α-ketoesters. The phenyl group also influences the reactivity of the adjacent ketone and can be a site for further aromatic substitution reactions.

Reaction Pathways and Mechanistic Investigations Involving Allyl 2 Oxo 2 Phenylacetate

Mechanistic Characterization of Transformations

The mechanistic characterization of reactions involving allyl 2-oxo-2-phenylacetate provides fundamental insights into how this molecule is transformed into various products. Understanding these mechanisms is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Photocatalytic Reaction Mechanisms and Intermediate Studies

Visible-light photoredox catalysis has emerged as a powerful tool for initiating chemical reactions under mild conditions. thieme-connect.com In the context of this compound, photocatalysis can generate reactive intermediates that drive various transformations. For instance, the use of photocatalysts like Ru(bpy)₃Cl₂ can facilitate single-electron transfer (SET) processes. rsc.org In a typical photocatalytic cycle, the photocatalyst absorbs light and is promoted to an excited state. This excited state can then act as a potent oxidant or reductant. thieme-connect.com For example, it can engage in an oxidative quenching cycle where it accepts an electron from a donor molecule, or a reductive quenching cycle where it donates an electron to an acceptor. uni-regensburg.de

In reactions involving α-keto acids like 2-oxo-2-phenylacetic acid, a common pathway involves the generation of acyl radicals. thieme-connect.com This can be achieved through the oxidation of the corresponding aldehyde or via the decarboxylation of the α-keto acid itself. thieme-connect.comacs.org The resulting acyl radical is a versatile intermediate that can participate in various subsequent reactions. thieme-connect.com

Radical-Mediated Pathways and Electron Transfer Processes

Radical-mediated pathways are central to many reactions of this compound. These pathways often involve single-electron transfer (SET) processes, which can be initiated by photocatalysts or other redox-active species. thieme-connect.comresearchgate.net The generation of radical intermediates is a key step that dictates the subsequent reaction course. mdpi.com

One common process is hydrogen atom transfer (HAT), where a hydrogen atom (a proton and an electron) is transferred from a donor to an acceptor. researchgate.net This can generate carbon-centered radicals from otherwise unactivated C-H bonds under mild conditions. researchgate.netmdpi.com For example, a photocatalyst can facilitate the formation of a radical from a suitable hydrogen atom donor, which then abstracts a hydrogen atom from a substrate to initiate a radical cascade. researchgate.net

Electron transfer processes are also fundamental in these reactions. acs.org In photoredox catalysis, the excited photocatalyst can initiate SET, leading to the formation of radical ions. thieme-connect.comuni-regensburg.de These radical ions can then undergo fragmentation or further reactions to generate the desired products. The interplay between electron transfer and subsequent radical reactions allows for a diverse range of chemical transformations. acs.org

Cascade Reactions and Cycloaddition Mechanisms

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. These reactions are highly efficient as they allow for the construction of complex molecular architectures in a single operation. This compound is a suitable substrate for cascade reactions due to its multiple reactive sites.

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.orgfiveable.me While concerted thermal [2+2] cycloadditions are often symmetry-forbidden, stepwise mechanisms involving zwitterionic or radical intermediates are possible. nih.govmdpi.com In the context of this compound, its allyl group can participate in cycloaddition reactions. For instance, a formal [3+2] cycloaddition can occur with an oxyallyl cation, leading to the formation of a five-membered ring. nih.gov Such reactions often proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate. nih.gov

Furthermore, radical-mediated cascade cycloadditions have been developed. princeton.edu For example, a radical can add to the double bond of the allyl group, initiating a cyclization cascade to form complex cyclic structures. princeton.edu

Intramolecular Rearrangements and Cyclization Mechanisms

Intramolecular rearrangements and cyclizations are important transformations that can lead to the formation of new cyclic structures. This compound can undergo such reactions under various conditions.

One notable rearrangement is the Meyer-Schuster rearrangement, which typically involves the conversion of propargyl alcohols to α,β-unsaturated ketones. researchgate.net While not directly applicable to this compound, related rearrangements can be envisioned. For instance, intramolecular cyclization can occur through the attack of the enolate, formed from the keto-ester moiety, onto the allyl group.

Radical-induced cyclization is another significant pathway. rsc.org A radical generated elsewhere in the molecule can add to the double bond of the allyl group, leading to the formation of a cyclic intermediate. This intermediate can then undergo further reactions to yield the final product. Photocatalysis is often employed to initiate these radical cyclizations under mild conditions. rsc.org For example, a photocatalytically generated radical can trigger an intramolecular cyclization, leading to the formation of various heterocyclic or carbocyclic ring systems. rsc.org

Catalytic Systems and Associated Mechanistic Insights

The choice of catalyst is paramount in directing the reaction pathways of this compound. Different catalytic systems can favor distinct mechanisms, leading to a variety of products.

Metal-Catalyzed Transformations and Proposed Mechanisms

A variety of transition metals, including copper, iron, palladium, and rhodium, have been shown to catalyze reactions involving diazo compounds and related species. oup.comjscimedcentral.com These metals can form metal-carbene intermediates, which are highly reactive and can undergo a range of subsequent transformations. oup.com

Copper Catalysis: Copper catalysts are widely used in photoredox reactions. jscimedcentral.com They can participate in both oxidative and reductive quenching cycles. In a typical mechanism, a Cu(I) complex can be excited by light and then engage in SET processes. For instance, in the presence of an aryl halide, the excited copper complex can facilitate the formation of an aryl radical, which can then be trapped by a suitable nucleophile. jscimedcentral.com Copper is also known to catalyze atom transfer radical addition (ATRA) and atom transfer radical cyclization (ATRC) reactions. uni-regensburg.de

Iron Catalysis: Iron catalysts are attractive due to their low cost and low toxicity. oup.com Iron complexes can catalyze transformations of diazo compounds, often proceeding through the formation of iron-carbene intermediates. oup.com These intermediates can then undergo various reactions, including cyclopropanation and X-H (X = O, S, N) insertion reactions. oup.com The mechanism often involves the nucleophilic attack of the diazo compound on the iron catalyst, followed by the extrusion of nitrogen gas to generate the reactive carbene species. oup.com

Palladium Catalysis: Palladium catalysts are well-known for their role in cross-coupling reactions. researchgate.net In the context of reactions involving allyl groups, palladium can catalyze allylic substitution reactions. A common mechanistic cycle involves the oxidative addition of a Pd(0) species to an allylic substrate, forming a π-allyl palladium complex. This complex can then be attacked by a nucleophile to give the product and regenerate the Pd(0) catalyst. Palladium has also been used in electrochemical C-H functionalization reactions involving 2-oxo-2-phenylacetic acid as a benzoylating agent. nih.gov

The following table summarizes the key aspects of different metal-catalyzed transformations.

Metal CatalystKey IntermediatesTypical ReactionsMechanistic Highlights
Copper (Cu) Copper-carbene, Aryl radicalsATRA, ATRC, Cross-couplingCan act as a photocatalyst; participates in SET processes. uni-regensburg.dejscimedcentral.com
Iron (Fe) Iron-carbeneCyclopropanation, X-H insertionForms reactive carbene intermediates from diazo compounds. oup.com
Palladium (Pd) π-allyl palladium complexesAllylic substitution, Cross-couplingInvolves oxidative addition and reductive elimination steps. researchgate.netnih.gov

Metal-Free Catalysis and Organocatalytic Mechanisms

In addition to metal-catalyzed reactions, organocatalytic methods offer an alternative and often more sustainable approach to the synthesis and transformation of α-keto esters.

4-Dimethylaminopyridine (B28879) (DMAP) has been successfully employed as a catalyst for the metal-free aerobic oxidation of aryl α-halo esters to the corresponding aryl α-keto esters. acs.orgnih.govnih.gov This reaction proceeds under mild conditions, utilizing air as the oxidant, and provides good to excellent yields (up to 95%). acs.orgnih.govnih.gov The synthesis of this compound has been achieved with a 75% yield using this method. acs.orgacs.org

The proposed mechanism involves the formation of a pyridinium (B92312) ylide from the aryl α-halo ester and DMAP in the presence of a base like lithium carbonate. acs.orgnih.gov This ylide then undergoes a [3 + 2] cycloaddition with molecular oxygen from the air. acs.orgnih.govnih.gov This method highlights the expanding role of DMAP in catalysis beyond its traditional use as a nucleophilic catalyst. nih.gov DMAP has also been shown to be an efficient ligand in copper-catalyzed aerobic oxidative dehydrogenation of primary amines to nitriles. acs.orgresearchgate.net

Table 2: DMAP-Catalyzed Aerobic Oxidation of Various Aryl α-Halo Esters

EntryProductYield (%)
1Ethyl 2-oxo-2-phenylacetate (2a)95
2Methyl 2-oxo-2-phenylacetate (2b)60
3Isopropyl 2-oxo-2-phenylacetate (2c)84
4Butyl 2-oxo-2-phenylacetate (2e)76
5This compound (2f)75
6Ethyl 2-(naphthalen-2-yl)-2-oxoacetate (2j)81

Data sourced from a study on DMAP-catalyzed metal-free aerobic oxidation. acs.orgacs.org

Brønsted acids catalyze the reaction of carbonyl compounds with ethyl diazoacetate to synthesize β-oxo esters through a 1,2-aryl/alkyl/hydride shift. researchgate.net This reaction, often referred to as the Roskamp homologation, has been studied with various catalysts, including Brønsted acids like HBF4-Et2O. researchgate.netmdpi.com The insertion of aryldiazoacetates into the sp² carbon-CHO bond, catalyzed by a Brønsted acid, allows for the construction of chiral all-carbon quaternary centers. kyoto-u.ac.jpnih.gov While this reaction is well-documented for aldehydes and ketones, its application to α-keto esters like this compound presents an area for further investigation.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules, intermediates, and transition states, thereby mapping out entire reaction pathways. For reactions involving this compound and its parent acid, DFT calculations have been instrumental in validating and proposing mechanisms, particularly for radical-mediated and metal-catalyzed processes.

One significant area of study is the generation of acyl radicals from 2-oxo-2-phenylacetic acid and its derivatives through photochemically induced decarboxylation. In a process catalyzed by iodine(III) reagents, derivatives of 2-oxo-2-phenylacetic acid react with terminal bromoacetylenes to form ynones. mdpi.com DFT studies support a radical-based mechanism for this transformation. The proposed pathway begins with the formation of an iodine(III)-oxalate intermediate, which, upon photoexcitation, undergoes homolysis to generate an iodanyl radical and an oxygen-centered radical. This is followed by a rapid decarboxylation step to yield a reactive acyl radical, which then participates in the subsequent bond-forming events. mdpi.com

Similarly, metallaphotoredox catalysis has been employed for the decarboxylative coupling of α-keto acids with aryl and alkyl halides to produce unsymmetrical ketones. acs.org Computational modeling of these reactions suggests a mechanism involving a nickel-based catalytic cycle. The cycle is believed to proceed through an acyl–Ni(III)–alkyl intermediate that undergoes reductive elimination to form the ketone product and a Ni(I) species, which is then reintegrated into the catalytic cycle. acs.org

The reactivity of the allyl group, particularly in the context of transition metal catalysis, has also been a subject of theoretical investigation. While not specific to this compound, DFT studies on the carbonylation of allyl halides catalyzed by nickel tetracarbonyl provide a fundamental model. nih.gov These calculations reveal a catalytic cycle consisting of three primary steps: oxidative addition of the allyl substrate to the metal center, insertion of carbon monoxide (carbonylation), and reductive elimination to release the final product and regenerate the catalyst. nih.gov

Reaction TypeKey Mechanistic Steps (Elucidated by DFT)Reactant/AnalogueReference
Photochemical Ynone Synthesis1. Formation of Iodine(III)-oxalate intermediate. 2. Homolysis to form oxygen-centered radical. 3. Decarboxylation to form acyl radical.2-oxo-2-phenylacetic acid derivatives mdpi.com
Metallaphotoredox Cross-Coupling1. Formation of acyl radical via decarboxylation. 2. Generation of an acyl-Ni(III)-alkyl intermediate. 3. Reductive elimination of the ketone product.2-oxo-2-phenylacetic acid acs.org
Allyl Carbonylation (Model System)1. Oxidative addition to form η³ or η¹-allyl nickel complex. 2. Carbonylation (CO insertion). 3. Reductive elimination.Allyl Bromide nih.gov

Quantum chemical analyses delve deeper into the electronic factors that govern the reactivity of a molecule and the energetic barriers associated with its transformation. These studies quantify the energies of reactants, intermediates, products, and, most importantly, the transition states that connect them.

A recurring theme in the chemistry of 2-oxo-2-phenylacetic acid derivatives is their role as effective precursors to acyl radicals via decarboxylation. mdpi.comacs.org Quantum chemical calculations can rationalize this reactivity by evaluating the bond dissociation energies and the stability of the resulting radical species. The formation of a stabilized benzoyl radical following the loss of carbon dioxide is a thermodynamically favorable process that drives these reactions forward.

In metal-catalyzed reactions involving the allyl moiety, quantum chemical analysis provides crucial insights into the nature of the metal-allyl interaction. DFT calculations on the carbonylation of allyl halides have shown that the oxidative addition step can lead to both η³- and η¹-allyl nickel complexes, which exist in a rapid equilibrium. nih.gov The critical finding from this analysis is that the subsequent carbonylation step proceeds much more readily via the η¹-allyl intermediate. This is because the η¹-coordination mode makes the carbon atom more susceptible to nucleophilic attack by CO, thus lowering the activation energy of the transition state for this step. nih.gov

The reactivity of the parent compound, 2-oxo-2-phenylacetic acid, has also been examined in the context of its oxidative decarboxylation by hydrogen peroxide. acs.org Kinetic studies show that the reaction follows pseudo-first-order kinetics, and the rate constants exhibit a sigmoidal dependence on pH. Such behavior can be modeled using quantum chemical calculations to investigate the different protonation states of the acid and peroxide, and to identify the lowest-energy transition state for the decarboxylation process.

System/ReactionKey Insight from Quantum Chemical AnalysisComputational FocusReference
Allyl Carbonylation (Model)Carbonylation is kinetically favored on η¹-allyl metal complexes over η³-complexes.Transition state energy calculation for CO insertion. nih.gov
Photochemical DecarboxylationThe formation of a stabilized acyl radical is a key thermodynamic driving force.Analysis of radical intermediates and reaction thermochemistry. mdpi.com
Oxidative Decarboxylation by H₂O₂Reaction kinetics are dependent on the protonation state of the reactants.Calculation of species distribution and pH-dependent reaction barriers. acs.org

Predicting the stereochemical outcome of a reaction is one of the most significant challenges in organic synthesis. Computational chemistry offers powerful predictive models by calculating the energies of the various diastereomeric transition states that lead to different stereoisomers. The product distribution is generally governed by the Curtin-Hammett principle, where the ratio of products depends on the relative free energies of these competing transition states.

While specific predictive models for reactions of this compound are not extensively detailed in the literature, the principles are well-established for analogous systems. For instance, in asymmetric catalysis, computational models are essential for understanding the origin of enantioselectivity. The model involves building the transition state structures for the formation of both the (R) and (S) enantiomers, including the chiral catalyst, the substrate, and any other reacting species. The energy difference (ΔΔG‡) between these two transition states is then used to predict the enantiomeric excess (ee) of the reaction.

This approach is applicable to potential asymmetric reactions of this compound, such as palladium-catalyzed asymmetric allylic alkylation (AAA). In such a reaction, a chiral ligand on the palladium catalyst would create a chiral environment. A predictive model would analyze the transition states for the nucleophilic attack on the two termini of the π-allyl-palladium intermediate. The calculations would account for steric repulsion between the nucleophile, the substrate, and the chiral ligand, as well as attractive non-covalent interactions that might stabilize one transition state over the other.

General computational studies have confirmed that identifying the energetically favored transition state through DFT calculations is a reliable method for predicting the major stereoisomer in a reaction. acs.org The factors influencing stereoselectivity are complex and multifaceted, and predictive modeling provides a quantitative framework for their analysis.

Factor Influencing StereoselectivityHow It Is Modeled ComputationallyExample Reaction Type
Steric HindranceCalculation of repulsive interactions in the transition state geometry.Asymmetric Aldol Reaction, Asymmetric Allylic Alkylation
Catalyst-Substrate CoordinationModeling the precise 3D arrangement of the substrate within the chiral catalyst's active site.Any asymmetric metal- or organo-catalyzed reaction.
Non-Covalent InteractionsInclusion of dispersion forces, hydrogen bonding, and π-stacking in energy calculations.Organocatalysis, Biocatalysis
Electronic EffectsAnalysis of orbital interactions (e.g., HOMO-LUMO) that favor a specific orientation of approach.Pericyclic Reactions, Nucleophilic Additions

Derivatization and Functionalization Strategies for Allyl 2 Oxo 2 Phenylacetate

Formation of Imino and Oxime Derivatives

The reaction of the α-keto group in Allyl 2-oxo-2-phenylacetate with nitrogen-based nucleophiles provides a direct pathway to imino and oxime derivatives. These reactions are fundamental for modifying the electronic and steric properties of the molecule.

The synthesis of oximes from α-oxo esters like this compound is a standard transformation in organic chemistry. maynoothuniversity.ie The reaction involves the condensation of the α-keto group with hydroxylamine (B1172632) (H₂NOH), typically under mild acidic conditions which catalyze the process. numberanalytics.com This reaction yields [(Hydroxyimino)]-phenyl-acetic acid allyl ester, which can exist as stereoisomers. maynoothuniversity.ie

FactorInfluence on Oxime FormationReference
pHReaction is typically acid-catalyzed to facilitate dehydration. numberanalytics.com
ConcentrationReaction rate is dependent on the concentration of both the carbonyl compound and hydroxylamine. numberanalytics.com
CatalystsCatalysts such as pyridine (B92270) or HCl can be used to enhance the reaction rate and yield. numberanalytics.com
TemperatureElevated temperatures can increase the reaction rate but may also promote side reactions. numberanalytics.com

When an unsymmetrical ketone like this compound reacts with hydroxylamine, the resulting oxime can form as two geometric isomers: (E) and (Z). numberanalytics.com The control of stereochemistry in this transformation is a critical aspect of the synthesis. Generally, the (E) isomer is considered the more thermodynamically stable and is often the predominant form. numberanalytics.com

However, studies on related α-oxo esters have shown that the stereochemical outcome can be influenced by the substrate and reaction conditions. maynoothuniversity.ie In some instances, a reaction can yield a single diastereoisomer, while in others, a mixture of (E) and (Z) isomers is produced, which can often be separated by techniques like flash chromatography. maynoothuniversity.ie The configurational stability of these oximes is noteworthy; for certain molecules, the energy barrier for (E)/(Z) isomerization is significantly higher than for subsequent reactions, meaning the initial stereochemistry is retained in downstream transformations. maynoothuniversity.ie This high degree of stereochemical control is often attributed to the formation of rigid transition states during the reaction. acs.org

C-H Functionalization and Bond Activation

Activating the C-H bond alpha to the ester group is a powerful strategy for building molecular complexity. This allows for the introduction of new alkyl and aryl substituents, forging key carbon-carbon bonds.

This compound serves as an ideal substrate for novel α-alkylation and α-arylation reactions. A notable method involves a deoxygenative approach where the 1,2-dicarbonyl compound reacts with organoboranes. scispace.com This process facilitates the introduction of a wide variety of α-alkyl and even α-aryl groups. scispace.com The reaction can be extended to include organoboranes derived from hydroboration of alkenes, showcasing its versatility. scispace.com

Alternative methods for α-arylation include palladium-catalyzed coupling. researchgate.net In this approach, the ester is first converted to its zinc enolate, which then undergoes a cross-coupling reaction with an aryl bromide. researchgate.net This transformation can be promoted by palladium catalysts in conjunction with bulky, electron-rich phosphine (B1218219) ligands. researchgate.net These methods provide a powerful means for producing diasteromerically enriched α-aryl carbonyl compounds. uclan.ac.uk

Chemoselective deoxygenative functionalization represents an elegant strategy where a functional group is installed with the simultaneous removal of an oxygen atom. A metal-free approach has been developed for the deoxygenative α-arylation of α-keto esters like this compound. researchgate.netnih.gov This reaction employs a Lewis acid to catalyze a reductive Friedel-Crafts type alkylation of arenes, using a silane (B1218182) as the reducing agent. researchgate.netnih.gov The process is highly chemoselective, targeting the α-keto group while tolerating a wide array of other functional groups, making it suitable for late-stage functionalization. nih.gov

Another significant deoxygenative method involves the reaction of 1,2-dicarbonyls with organoboranes, which results in the formation of α-alkylated or α-arylated esters. scispace.com This reaction proceeds without the need for strong bases, generating boron enolates as key intermediates. scispace.com These strategies, which create new C-C bonds at the α-position while removing the keto-oxygen, offer an efficient, one-step protocol for synthesizing valuable compounds like derivatives of anti-inflammatory drugs. nih.gov

MethodKey ReagentsCatalystOutcomeReference
Reductive Friedel-CraftsArene, SilaneLewis AcidDeoxygenative α-Arylation researchgate.netnih.gov
Boron Enolate ChemistryOrganoboraneNone (Phosphite mediator)Deoxygenative α-Alkylation/Arylation scispace.com

Halogenation and Related Functional Group Interconversions

Halogenation provides a gateway to a variety of subsequent transformations due to the versatile reactivity of the carbon-halogen bond. For structures related to this compound, halogenation can be achieved through several distinct pathways.

One of the most fundamental transformations is decarboxylative halogenation, also known as halodecarboxylation. nih.govacs.org This reaction converts a carboxylic acid into an organic halide by cleaving the C-C bond adjacent to the carboxyl group and introducing a halogen atom. nih.govacs.org While this reaction applies to the parent 2-oxo-2-phenylacetic acid rather than the allyl ester directly, it is a critical interconversion for the core phenyl-keto scaffold. The process allows for the synthesis of aryl halides that may be difficult to obtain through direct electrophilic aromatic substitution. nih.gov It should be noted, however, that the success of this reaction can be substrate-dependent; for instance, phenylacetic acid has been reported to be a poor substrate for bromodecarboxylation under certain conditions. nih.gov

Modern photocatalytic methods also offer routes to halogenated compounds. uni-regensburg.de For example, visible-light-mediated protocols can achieve deoxobromination, providing a potential pathway for functionalizing the keto group. uni-regensburg.de

Iodolactonization Approaches

Iodolactonization is a powerful intramolecular cyclization reaction that utilizes the electrophilic nature of iodine to induce the formation of a lactone ring. In the context of allyl esters like this compound, this reaction proceeds by the activation of the allyl double bond by an iodine source, followed by the intramolecular nucleophilic attack of the carbonyl oxygen of the ester. This process typically results in the formation of an iodinated γ-lactone.

The reaction is a well-established method for the synthesis of γ-lactones, and various conditions can be employed to achieve this transformation. nih.gov Traditional methods often provide the desired lactone in moderate to good yields, though they may result in a mixture of diastereomers. nih.gov The choice of iodinating agent and reaction conditions can influence the yield and diastereoselectivity of the cyclization.

Research into the iodolactonization of related α-keto esters has demonstrated the feasibility of this approach. For instance, studies on similar substrates have explored various iodine-based reagents to effect the cyclization.

Table 1: Reagents and Conditions for Iodolactonization of Allylic α-Keto Esters

Entry Reagent Conditions Outcome Reference
1 I₂ NaHCO₃, CH₂Cl₂ Moderate to good yield, mixture of diastereomers nih.gov
2 I₂ K₂CO₃, MeCN Cyclized product
3 NIS CH₂Cl₂ γ-lactone
4 I(coll)₂ClO₄ CH₂Cl₂ Iodolactone formation

This table is representative of typical conditions used for iodolactonization reactions on analogous substrates.

The resulting iodinated lactones are themselves valuable synthetic intermediates. The iodine atom can be further functionalized through various substitution and elimination reactions, opening avenues to a wider range of derivatives. For example, an iodolactonization-elimination sequence can be used to introduce a hydroxyl group. google.com

Hydrolytic Transformations and Related Derivatizations

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester to yield the corresponding carboxylic acid—in this case, 2-oxo-2-phenylacetic acid (also known as benzoylformic acid)—and allyl alcohol. This transformation can be achieved under acidic, basic, or enzymatic conditions.

Mild ester hydrolysis is a common procedure in organic synthesis. For instance, lithium hydroxide (B78521) (LiOH) is often used for this purpose. google.com The hydrolysis of related ester compounds is a key step in multi-step syntheses, often preceding further derivatization of the resulting carboxylic acid. acs.org In some synthetic pathways, the hydrolysis of an ester is followed by decarboxylation, particularly in reactions like the Krapcho decarboxylation, although this typically applies to β-keto esters or malonic esters. organic-chemistry.org

The product of hydrolysis, 2-oxo-2-phenylacetic acid, is a versatile building block in its own right. The carboxylic acid functionality can undergo a wide range of standard transformations, including:

Amide formation: Reaction with amines in the presence of a coupling agent.

Esterification: Reaction with different alcohols to form new esters.

Reduction: The ketone can be reduced to a secondary alcohol, and the carboxylic acid can be reduced to a primary alcohol.

Furthermore, enzymatic hydrolysis offers a green and often highly selective alternative to chemical methods. unipd.it Hydrolases, such as lipases and esterases, are known to catalyze the cleavage of ester bonds. unipd.it These biocatalytic methods operate under mild conditions and can exhibit high substrate specificity, which can be advantageous in complex molecular settings. unipd.it The mechanism of these serine hydrolases involves an attack by a serine residue at the active site on the carbonyl group of the ester, leading to an acyl-enzyme intermediate that is subsequently hydrolyzed by water. unipd.it

Table 2: Common Hydrolysis Methods for Esters

Method Reagents/Catalyst Conditions Products Reference
Basic Hydrolysis LiOH, NaOH, or KOH Aqueous or mixed solvent systems Carboxylate salt and alcohol google.com
Acidic Hydrolysis H₂SO₄ or HCl Aqueous solution, often with heating Carboxylic acid and alcohol

The hydrolytic cleavage of this compound, therefore, serves as a gateway to a new family of derivatives based on the 2-oxo-2-phenylacetic acid core structure.

Applications of Allyl 2 Oxo 2 Phenylacetate in Complex Molecule Synthesis

As a Precursor to α-Hydroxy Acids and Lactones

The structural features of Allyl 2-oxo-2-phenylacetate make it an ideal starting material for the synthesis of α-hydroxy acids and their corresponding cyclized derivatives, lactones. These motifs are prevalent in numerous biologically active natural products.

Synthesis of γ-Carboxy-γ-lactones via Allylboration

The γ-carboxy-γ-lactone moiety is a significant structural motif found in various natural products. A key strategy for their synthesis involves the allylboration of α-ketoesters like this compound. tsijournals.com This process typically begins with the asymmetric allylboration of the ketoester using a chiral reagent such as B-allyldiisopinocampheylborane (Ipc₂BAllyl), which is known for its cost-effectiveness and high stereoselectivity. tsijournals.com

The general sequence for this transformation is as follows:

Allylboration : The α-ketoester undergoes reaction with the allylborane reagent. This step creates a homoallylic alcohol, in this case, an allyl α-hydroxy-α-phenyl-4-pentenoate. The reaction is typically performed at low temperatures, such as -78°C, in an ethereal solvent. tsijournals.com

Hydroboration/Oxidation : The terminal alkene of the newly introduced allyl group and the ester's allyl group are then subjected to hydroboration, commonly using BH₃·Me₂S, followed by oxidation. This step converts the terminal alkenes into primary alcohols.

Lactonization : The resulting diol-acid intermediate can then undergo intramolecular cyclization (lactonization) to form the desired γ-carboxy-γ-lactone. tsijournals.com

A study on the allylboration of various benzoylformates demonstrated good yields of the intermediate homoallylic esters. tsijournals.com For instance, the reaction with methyl benzoylformate yielded the corresponding homoallylic alcohol, which could then be converted to the target lactone. tsijournals.com Although this compound was not the specific substrate used in this particular study, its structural similarity to the tested α-ketoesters (e.g., ethyl, isopropyl, and benzyl (B1604629) benzoylformate) makes it a suitable candidate for this synthetic strategy. tsijournals.com A tandem allylboration/lactonization approach has also been highlighted as a key step in the total synthesis of complex natural products like (+)-chinensiolide B. nih.gov

Table 1: Representative Allylboration of α-Ketoesters

ReactantProductYield
Methyl benzoylformateMethyl 2-hydroxy-2-phenyl-4-pentenoate79%
Isopropyl benzoylformateIsopropyl 2-hydroxy-2-phenyl-4-pentenoateGood
Benzyl benzoylformateBenzyl 2-hydroxy-2-phenyl-4-pentenoateGood
Data sourced from a study on the synthesis of γ-carboxy-γ-lactones via allylboration of α-ketoesters. tsijournals.com

Conversion to α-Hydroxy Acids via Silylene Transfer

A metal-catalyzed silylene transfer reaction provides a direct method for converting α-keto esters into disubstituted α-hydroxy acids. nih.gov This methodology has proven effective for a range of α-keto esters, including those with aryl and alkyl groups. nih.gov The reaction involves the transfer of a silylene unit to the ketone carbonyl of the α-keto ester, which upon hydrolysis, yields the corresponding α-hydroxy acid. nih.gov

The synthetic utility of this reaction is broad, tolerating various substituents. nih.gov Research has shown that α-keto esters with linear alkyl groups (like ethyl and methyl) and aromatic groups give the highest yields. nih.gov Importantly, this transformation can be applied to chiral, enantiopure α-keto esters containing a protected hydroxyl group on the ester moiety, leading to the synthesis of enantiopure α-hydroxy acids. nih.gov These resulting α-hydroxy acids are valuable intermediates that can be further converted into γ-lactones through various lactonization conditions. nih.gov

Lactone Formation through C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful and increasingly utilized strategy in organic synthesis for creating molecular complexity efficiently. This approach can be applied to synthesize lactones from precursors derived from this compound. acs.org

Several strategies for lactone synthesis via C-H functionalization are prominent:

Palladium-Catalyzed β-C(sp³)–H Lactonization : This method involves the intramolecular cyclization of aliphatic acids. A mono-N-protected β-amino acid ligand can enable a palladium catalyst to effect β-C(sp³)–H lactonization, producing highly reactive β-lactone products. These β-lactones can then serve as versatile intermediates for further synthetic manipulations. nih.gov

Tandem C–H Olefination/Lactonization : A direct palladium-catalyzed tandem β-C(sp³)–H olefination followed by lactonization can synthesize γ-alkylidene lactones from carboxylic acids and styrenes. rsc.org This process involves the functionalization of three C-H bonds in a single step. rsc.org

Biocatalytic C–H Lactonization : Enzymes, such as chiral manganese catalysts, can perform site- and stereoselective γ-lactonization of unactivated primary C-H bonds in carboxylic acid substrates. This reaction proceeds under mild conditions using aqueous hydrogen peroxide. researchgate.net

While these methods may not directly start from this compound, the compound can be readily converted to the necessary carboxylic acid precursors required for these C-H functionalization reactions.

Role in Heterocycle Synthesis

The reactivity of the ester and ketone functionalities in this compound also allows for its use in the construction of various heterocyclic systems, which are core structures in many pharmaceuticals and materials.

Synthesis of Substituted Oxazoles via C-O Bond Cleavage

A novel, metal-free strategy for synthesizing substituted oxazoles utilizes the C–O bond cleavage of esters. rsc.orgrsc.org This method involves the reaction of a 2-oxo-2-phenylethyl ester with a primary amine in the presence of potassium carbonate and iodine. The reaction proceeds smoothly, combining C–O bond cleavage with C–N and C–O bond formation in a one-pot synthesis to yield the desired oxazole (B20620) products in moderate to excellent yields. rsc.orgrsc.org

The reaction tolerates a wide array of functional groups on both the amine and the phenylacetate (B1230308) components. rsc.org For example, benzylamine (B48309) derivatives with both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -NO₂, -Br, -Cl) groups react efficiently. rsc.org Similarly, substitutions on the phenyl ring of the 2-oxo-2-phenylethyl ester are well-tolerated. rsc.org To confirm the mechanism, a control experiment using 2-oxo-2-phenylethyl 2-phenylacetate as the substrate yielded the expected oxazole in 88% yield, providing strong evidence for the C–O bond cleavage pathway. rsc.org Given its structure as a 2-oxo-2-phenylacetate ester, this compound is a suitable substrate for this type of transformation.

Table 2: Substrate Scope for Oxazole Synthesis via C-O Bond Cleavage

2-Oxo-2-phenylethyl acetate (B1210297) Derivative (Substituent on Phenyl Ring)AmineProduct Yield
HBenzylamine88%
4-CH₃Benzylamine88%
4-OCH₃Benzylamine84%
4-NO₂Benzylamine75%
4-BrBenzylamine81%
H2-Naphthylmethylamine85%
HThiophen-2-ylmethanamine78%
Data sourced from a study on the metal-free synthesis of substituted oxazoles. rsc.orgresearchgate.net

Intermolecular Cyclization Reactions for Heterocycle Construction

Intermolecular cyclization reactions offer a direct route to complex heterocyclic structures from simpler starting materials. While direct examples involving this compound in multicomponent reactions are not extensively documented, its constituent functional groups make it a plausible candidate for several well-established cyclization strategies.

For instance, α-keto esters are known precursors in reactions that form nitrogen-containing heterocycles. Methodologies for constructing five-membered heterocycles often rely on transition metal-catalyzed activation of C-X or C-H bonds, followed by intra- or intermolecular cyclization. rsc.org The synthesis of N-heterocycles can be achieved through various means, including the intermolecular amphoteric diamination of allenes, which creates 1,4-diazo heterocycles under mild, metal-free conditions. d-nb.info Although this specific reaction involves allenes, the principle of uniting two different molecules to form a ring is broadly applicable. The development of one-pot, three-component assembly routes, often mediated by palladium catalysts, allows for the synthesis of highly substituted indoles from 1,2-dihaloarenes, primary amines, and ketones or aldehydes. rsc.org

The presence of both an α-keto group and a reactive allyl group in this compound offers potential for sequential or tandem reactions, where one part of the molecule reacts first, followed by the cyclization involving the other part.

Intermediacy in the Synthesis of Amino Acid and Related Derivatives

This compound is a valuable precursor for the synthesis of α-amino esters, which are fundamental building blocks for peptides and other biologically active molecules. The α-keto group provides a reactive handle for the introduction of an amino functionality through various synthetic methodologies.

One common approach involves the reductive amination of the keto group. This can be achieved by reacting this compound with an amine in the presence of a reducing agent. More sophisticated methods for the asymmetric synthesis of α-amino esters have been developed. For example, the modular synthesis of α,α-diaryl α-amino esters can be achieved from α-keto esters through a one-pot protocol involving ketone umpolung, electrophilic arylation, and SN2 displacement by an amine. acs.org This methodology is compatible with a wide range of amines and α-keto ester substrates, suggesting its applicability to this compound for the generation of diverse amino acid derivatives. acs.org

Furthermore, the synthesis of α-allyl amino esters has been accomplished through various catalytic methods, including hydrogen-bond-donor catalysis for the nucleophilic allylation of α-chloro glycinates. nih.gov While this does not directly involve this compound as a starting material, it highlights the importance of the allyl ester functionality in the synthesis of specialized amino acids. The allyl group in the resulting α-amino esters can be readily cleaved under mild conditions to afford the corresponding carboxylic acid, or it can be used as a handle for further synthetic transformations.

The following table illustrates the types of α-amino ester derivatives that can be synthesized from α-keto esters, including the potential products derived from this compound.

Reaction TypeAmine SourceKey ReagentsProduct TypeReference
Modular SynthesisAnilines, Primary AminesBi(V) arylating agent, PPh₃α,α-Diaryl α-Amino Esters acs.org
Reductive AminationVarious AminesReducing Agent (e.g., NaBH₃CN)α-Amino EstersN/A
Asymmetric TransaminationPyridoxamine Catalysts-Enantiomerically enriched α-Amino Acids organic-chemistry.org

Diverse Applications as a Carbonyl Component in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. This compound, with its reactive carbonyl group, is a prime candidate for participation in various MCRs.

The Ugi reaction is a well-known four-component reaction that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.combeilstein-journals.org The α-keto group of this compound can serve as the carbonyl component in this reaction, leading to the formation of highly functionalized α-acylamino amides. The resulting products contain the intact allyl ester, which can be selectively cleaved or modified in subsequent steps. The use of α-keto acids in Ugi-type reactions has been documented, suggesting that this compound would behave similarly. ru.nlbeilstein-journals.org

Another important MCR is the Petasis reaction , a three-component reaction of an amine, a carbonyl compound, and a boronic acid to produce substituted amines. acs.orgnih.gov this compound can act as the carbonyl component, reacting with an amine and a boronic acid to generate α-amino acid derivatives. The versatility of the Petasis reaction allows for the introduction of a wide range of substituents, making it a valuable tool for creating libraries of complex molecules.

The participation of this compound in these MCRs offers a convergent and efficient route to complex structures with multiple points of diversity. The table below outlines the potential role of this compound in these prominent multi-component reactions.

Multi-Component ReactionOther ComponentsPotential ProductReference
Ugi ReactionAmine, Carboxylic Acid, Isocyanideα-Acylamino Amide mdpi.combeilstein-journals.org
Petasis ReactionAmine, Boronic Acidα-Amino Acid Derivative acs.orgnih.gov

Q & A

Q. What are the established synthetic routes for Allyl 2-oxo-2-phenylacetate, and how can purity be optimized?

this compound is synthesized via esterification of phenylglyoxylic acid with allyl alcohol under acidic catalysis. A reported method achieves a 91% yield using reflux conditions with azeotropic removal of water . Purity is confirmed by ¹H NMR, with spectral alignment to literature data (e.g., δ 4.8–5.4 ppm for allyl protons and δ 7.3–8.0 ppm for aromatic protons) . Purification via flash chromatography (hexane/ethyl acetate gradient) ensures removal of unreacted precursors.

Q. How is this compound characterized structurally and analytically?

Key characterization methods include:

  • ¹H/¹³C NMR : Confirms ester functionality and allyl/aromatic proton environments. For example, the carbonyl carbon (C=O) appears at ~165–170 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed [M+H]⁺ at 211.1155 g/mol, aligning with theoretical 211.1157 g/mol; error: -0.84 ppm) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~1640 cm⁻¹ (α-keto carbonyl) .

Q. What are the critical safety considerations when handling this compound?

The compound is classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources due to allyl group flammability. Storage recommendations include airtight containers at 2–8°C under inert gas .

Advanced Research Questions

Q. How does this compound perform in catalytic intramolecular arylation reactions?

The compound serves as a precursor in Pd-catalyzed arylation under continuous flow systems. For example, brominated derivatives (e.g., 2-bromophenyl 2-oxo-2-phenylacetate) undergo Heck coupling at 120°C with Pd(OAc)₂, yielding biaryl products in >75% yield . Reaction optimization requires careful control of ligand (e.g., PPh₃) and base (K₂CO₃) stoichiometry to suppress β-hydride elimination .

Q. What mechanistic insights exist for the α-keto ester moiety in nucleophilic reactions?

The α-keto group enhances electrophilicity, enabling nucleophilic attack at the carbonyl carbon. In organocatalytic systems (e.g., NH-isoxazolidines), the ester participates in hydrogen-bonding interactions, lowering transition-state energy for asymmetric inductions . Competing pathways (e.g., decarboxylation vs. nucleophilic addition) depend on solvent polarity and temperature .

Q. How do structural analogs (e.g., Methyl 2-oxo-2-phenylacetate) compare in reactivity?

Substituting the allyl group with methyl reduces steric hindrance, accelerating nucleophilic additions but increasing susceptibility to hydrolysis. For instance, Methyl 2-oxo-2-phenylacetate reacts 1.5× faster in aminolysis but requires anhydrous conditions to prevent ester hydrolysis . Comparative HRMS and kinetic studies (e.g., pseudo-first-order rate constants) quantify these differences .

Q. What role does this compound play in photochemical studies?

The allyl group undergoes [2+2] photocycloaddition under UV light (λ = 254 nm), forming cyclobutane derivatives. Quantum yield studies (ϕ = 0.12 in acetonitrile) suggest applications in photo-responsive materials. Competing pathways (e.g., Norrish Type I cleavage) are minimized using triplet sensitizers (e.g., benzophenone) .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Literature reports 85–91% yields for allyl ester synthesis. Lower yields correlate with incomplete azeotropic water removal; using molecular sieves (3Å) improves consistency .
  • NMR Shift Discrepancies : δ values for allyl protons vary (±0.1 ppm) due to solvent effects (CDCl₃ vs. DMSO-d₆). Referencing internal standards (e.g., TMS) resolves ambiguity .

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